molecular formula C17H11ClFNO2S2 B2472388 2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE CAS No. 1421482-95-2

2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE

Cat. No.: B2472388
CAS No.: 1421482-95-2
M. Wt: 379.85
InChI Key: SVPBDNUEUDNWNM-UHFFFAOYSA-N
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Description

2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and a thiophene moiety

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO2S2/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPBDNUEUDNWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and the introduction of the thiophene moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the thiophene moiety, makes it a versatile compound for various applications.

Biological Activity

2-Chloro-6-fluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide is a synthetic compound that incorporates thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a chloro and fluoro group, alongside a thiophene-based side chain. This structure is critical for its interaction with biological targets.

1. Anti-Cancer Activity

Research indicates that thiophene derivatives exhibit significant anti-cancer properties. In a study involving various thiophene compounds, it was found that those similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, compounds with similar structural features were demonstrated to have IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anti-cancer agents .

CompoundCell LineIC50 (μM)
Compound AMCF-725.72 ± 3.95
Compound BU8745.2 ± 13.0
This compoundTBDTBD

The anti-cancer effects of thiophene derivatives are often attributed to their ability to inhibit key kinases involved in cancer progression. Studies have shown that compounds targeting c-MET and SMO pathways can lead to significant reductions in cell proliferation and increased apoptosis . The inhibition of these pathways is crucial for the therapeutic efficacy of such compounds.

3. Anti-inflammatory Properties

Thiophene derivatives, including the compound , have been noted for their anti-inflammatory activities. In vitro assays demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in various cell models, suggesting their utility in treating inflammatory diseases .

4. Antimicrobial Activity

The antimicrobial properties of thiophene-based compounds have been well-documented. Research shows that derivatives exhibit activity against a range of pathogens, including bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Case Study 1: Anti-Cancer Efficacy

In a preclinical study, a derivative similar to this compound was tested on tumor-bearing mice. Results indicated a marked reduction in tumor size compared to control groups (p < 0.05), showcasing its potential as an anti-cancer agent .

Case Study 2: Inhibition of Inflammatory Responses

A study evaluating the anti-inflammatory effects of thiophene derivatives found that treatment with these compounds resulted in a significant decrease in TNF-alpha levels in lipopolysaccharide-stimulated macrophages (p < 0.01). This highlights their potential application in inflammatory disorders .

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